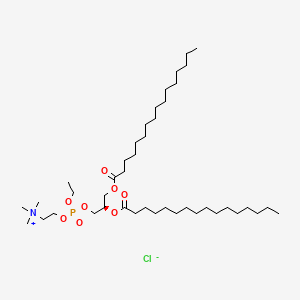

16:0 EPC (氯化物)

描述

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, also known as 16:0 EPC Chloride Salt, is a type of O-alkyl phosphatidylcholine. It is the first chemically stable triester of biological lipid structures and the first cationic derivative of phospholipids consisting entirely of biological metabolites linked with ester bonds . It is commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications .

Synthesis Analysis

Phosphatidic acids, such as 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, can be formed by the acylation of lysophosphatidic acids, the phosphorylation of diacylglycerols, or the removal of the choline group from phosphatidylcholine .

Molecular Structure Analysis

The molecular formula of 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine is C42H85NO8P+. It has a molecular weight of 763.1 g/mol . The exact mass is 762.60128067 g/mol .

Chemical Reactions Analysis

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine is a zwitterionic glycerophospholipid. It has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes .

Physical and Chemical Properties Analysis

1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine is soluble in DMSO at 1mg/mL, and in ethanol and Chloroform:Methanol:Water (65:25:4) at 5mg/mL . It has a topological polar surface area of 97.4 Ų .

科学研究应用

药物递送

16:0 EPC (氯化物) 是一种饱和的阳离子脂质,可作为 DNA 和 RNA 转染剂 . 它可用作制备疫苗的佐剂并促进药物递送 . 这使得它成为药物递送领域,特别是针对性治疗的宝贵工具。

疫苗制备

16:0 EPC (氯化物) 可用作制备疫苗的佐剂 . 它作为 DNA 和 RNA 转染剂的能力使其在疫苗的创建中非常有用,因为它可以帮助增强人体对疫苗的免疫反应。

脂质纳米颗粒

作用机制

Target of Action

16:0 EPC (Chloride), also known as 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162, is a saturated cationic lipid . Its primary targets are DNA and RNA . It functions as a transfecting agent, facilitating the delivery of these nucleic acids into cells .

Mode of Action

The compound interacts with its targets (DNA and RNA) by forming complexes, which are then able to cross the cell membrane . This interaction results in the delivery of the nucleic acids into the cell, enabling genetic manipulation or the introduction of new genetic material .

Result of Action

The primary result of 16:0 EPC (Chloride)'s action is the successful transfection of cells with DNA or RNA . This can lead to various molecular and cellular effects, depending on the nature of the introduced nucleic acids. For example, it could result in the expression of new proteins, the silencing of specific genes, or the production of RNA molecules with regulatory functions .

生化分析

Biochemical Properties

16:0 EPC (chloride) plays a significant role in biochemical reactions. It serves as a DNA and RNA transfecting agent . This means it can introduce nucleic acids into cells, a critical process in genetic engineering and gene therapy. It is also used as a co-adjuvant for preparing vaccines and promoting drug delivery

Cellular Effects

Its role as a DNA and RNA transfecting agent suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The stability of 16:0 EPC (chloride) has been reported to be up to one year

属性

IUPAC Name |

2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTKXMLARLHZSM-WGVGMMHHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H85ClNO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

798.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

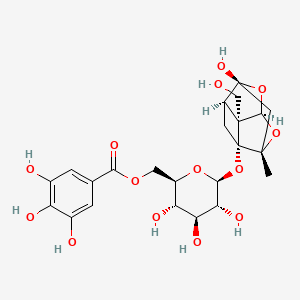

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[2-(Phenylsulfonyl)hydrazono]benzenemethanol acetate](/img/structure/B592975.png)

![Disodium;[5-chloro-2-(5-chloro-4,7-dimethyl-3-sulfonatooxy-1-benzothiophen-2-yl)-4,7-dimethyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592983.png)